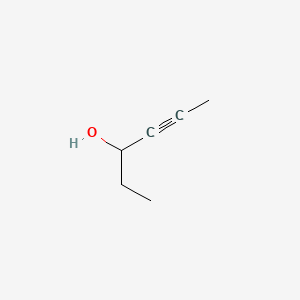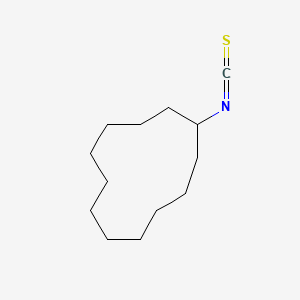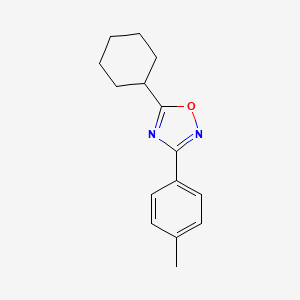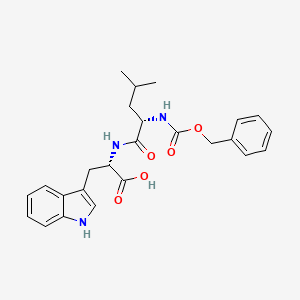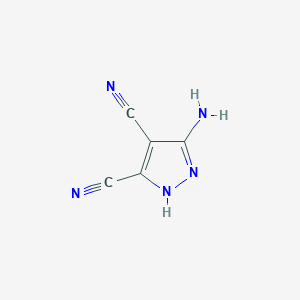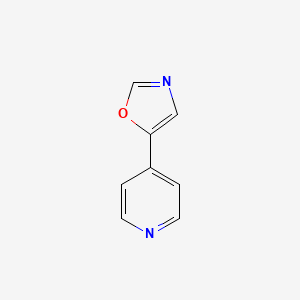
5-(4-Pyridyl)-1,3-oxazole
Vue d'ensemble
Description
“5-(4-Pyridyl)-1,3-oxazole” is a chemical compound that is part of the oxazole family . Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom separated by a carbon atom. “5-(4-Pyridyl)-1,3-oxazole” is a specific type of oxazole that also contains a pyridyl group .
Synthesis Analysis
The synthesis of “5-(4-Pyridyl)-1,3-oxazole” involves the reaction of the electron-withdrawing 1,3,4-oxadiazole ring conjugated via an ethenyl linker to pyridine . This process is often carried out under solvothermal conditions .Molecular Structure Analysis
The molecular structure of “5-(4-Pyridyl)-1,3-oxazole” has been studied using various methods, including X-ray diffraction . The compound is known to form part of a larger complex in some cases .Chemical Reactions Analysis
The chemical reactions involving “5-(4-Pyridyl)-1,3-oxazole” are diverse and can lead to the formation of various products . For example, it can react with other compounds to form metal-organic frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Pyridyl)-1,3-oxazole” are influenced by its molecular structure . It has been found to exhibit thermal behavior, which has been studied using thermal decomposition experiments .Applications De Recherche Scientifique
Pharmacological Applications
The structure of “5-(4-Pyridyl)-1,3-oxazole” suggests potential utility in pharmacological research. Pyridyl derivatives have been used in the synthesis of arylpyridines, which are of interest due to their pharmacological properties .
Antimicrobial Photodynamic Therapy (APDT)
Porphyrin derivatives, which can be structurally related to pyridyl oxazoles, have shown promise in APDT. This therapy is used in medicine to target and eliminate microbial infections .
Functional Hybrid Materials
The synthesis of ionic liquids based on pyridyl derivatives indicates the potential for “5-(4-Pyridyl)-1,3-oxazole” to be used in creating functional hybrid materials with specific hydrophilic-hydrophobic balances, expanding its applications in material science .
Safety and Hazards
The safety data sheet for “5-(4-Pyridyl)-1,3-oxazole” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Orientations Futures
Future research on “5-(4-Pyridyl)-1,3-oxazole” could focus on its potential applications in various fields. For example, it could be used in the synthesis of new materials or as a probe for detecting pesticides . Further studies could also explore its potential biological activity and mechanism of action .
Mécanisme D'action
Target of Action
Similar compounds such as 4-aminopyridine and SB203580 have been reported to interact with voltage-gated potassium channels and p38 catalytic activity respectively. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling.
Mode of Action
For instance, 4-Aminopyridine acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . Similarly, SB203580 inhibits p38 catalytic activity by binding to the ATP binding pocket .
Biochemical Pathways
Compounds like 3′,5′-camp have been reported to function as intracellular regulators of lysosomal ph, which is essential for the activity of acidic lysosomal enzymes
Pharmacokinetics
A compound named tbaj-876, which is a 3,5-dialkoxy-4-pyridyl derivative, has been reported to have more potent in vitro and in vivo anti-tubercular activity, with greatly attenuated herg blockade . This suggests that 5-(4-Pyridyl)-1,3-oxazole might have similar properties, but further studies are required to confirm this.
Result of Action
It’s worth noting that 2-(4-pyridyl)benzimidazole, a related compound, has been reported to act as a mixed-type inhibitor with predominant cathodic effectiveness, being a good inhibitor for ms corrosion in 10 M HCl .
Action Environment
A study on the thermal decomposition of 5-(4-pyridyl)tetrazolate (h4-ptz) has been carried out, providing some insight into how temperature might affect the stability of similar compounds .
Propriétés
IUPAC Name |
5-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQAOCIKCVFASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353188 | |
| Record name | 5-(4-pyridyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pyridyl)-1,3-oxazole | |
CAS RN |
70380-75-5 | |
| Record name | 5-(4-pyridyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





